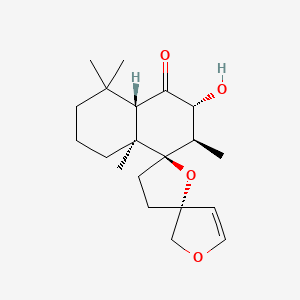
Preleoheterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Preleoheterin can be isolated from the fresh leaves of Leonurus japonicus . The isolation process involves extraction and purification techniques commonly used in natural product chemistry.
Chemical Reactions Analysis
Preleoheterin undergoes various chemical reactions typical of labdane diterpenes. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Preleoheterin has been studied for its anti-inflammatory properties. It inhibits the production of nitric oxide and pro-inflammatory cytokines in LPS-activated macrophages without inducing cytotoxicity at certain concentrations . This makes it a potential candidate for developing anti-inflammatory drugs. Additionally, this compound has shown potential in treating polycystic ovary syndrome (PCOS) by regulating endocrine disorders and reducing inflammatory responses .
Mechanism of Action
The mechanism of action of Preleoheterin involves the inhibition of pro-inflammatory pathways. It targets and inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators of inflammation . This inhibition helps reduce inflammation and its associated symptoms.
Comparison with Similar Compounds
Preleoheterin is similar to other labdane diterpenes such as leojaponin, 13-epi-preleoheterin, and iso-preleoheterin, which are also isolated from Leonurus japonicus . These compounds share similar structural features and biological activities, but this compound is unique in its specific anti-inflammatory properties and potential therapeutic applications .
Biological Activity
Preleoheterin, a labdane diterpene isolated from Leonurus japonicus, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H30O4
- Molecular Weight : 334.45 g/mol
- CAS Number : 151178-05-1
This compound is characterized by a complex structure typical of labdane diterpenes, which contributes to its biological activity. The compound can be derived from the leaves of Leonurus japonicus, a plant known for its medicinal properties.
Biological Activities
This compound exhibits several biological activities that are significant in pharmacology:
-
Antimicrobial Activity :
- Studies have shown that extracts containing this compound display notable antimicrobial effects against various pathogens. For instance, the chloroform extract of Leonurus japonicus demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) indicating effective inhibition of bacterial growth .
- Anti-inflammatory Properties :
- Cardioprotective Effects :
- Antioxidant Activity :
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of inflammatory mediators.
- Modulation of Signaling Pathways : The compound can influence signaling pathways related to cell survival and apoptosis, particularly those involving NF-kB and MAPK pathways.
- Direct Antibacterial Action : The structure of this compound may allow it to interact directly with bacterial membranes or interfere with bacterial metabolic processes.
Table 1: Summary of Biological Activities
Case Study: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of various extracts from Leonurus japonicus. The chloroform extract containing this compound showed significant inhibition against M. tuberculosis H37Rv with an MIC value indicating potent activity. This highlights this compound's potential as a therapeutic agent in treating tuberculosis .
Case Study: Anti-inflammatory Effects
In vitro studies on this compound revealed its capacity to inhibit the secretion of TNF-alpha and IL-6 from activated macrophages, suggesting its role in modulating inflammatory responses . These findings align with traditional uses of Leonurus japonicus in folk medicine for treating inflammatory conditions.
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-13-14(21)15(22)16-17(2,3)6-5-7-18(16,4)20(13)9-8-19(24-20)10-11-23-12-19/h10-11,13-14,16,21H,5-9,12H2,1-4H3/t13-,14-,16+,18+,19-,20-/m1/s1 |
InChI Key |
LRQKKQYUECPRMI-YHUSEBDRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)[C@@H]2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C)O |
Canonical SMILES |
CC1C(C(=O)C2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















